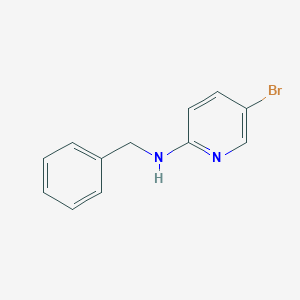

N-benzyl-5-bromopyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-5-bromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c13-11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEIBTVCMGLBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359614 | |

| Record name | N-benzyl-5-bromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280116-83-8 | |

| Record name | N-benzyl-5-bromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-benzyl-5-bromopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for N-benzyl-5-bromopyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The document details the synthesis of the precursor 2-amino-5-bromopyridine and explores three primary methodologies for the subsequent N-benzylation: Buchwald-Hartwig amination, reductive amination, and direct N-alkylation. Each method is presented with detailed experimental protocols, quantitative data, and a comparative analysis to aid researchers in selecting the most suitable pathway for their specific needs.

Synthesis of the Precursor: 2-Amino-5-bromopyridine

The common starting material for the synthesis of this compound is 2-amino-5-bromopyridine. This intermediate is typically prepared via the regioselective bromination of 2-aminopyridine. Several methods have been reported, with variations in the brominating agent and reaction conditions to control selectivity and maximize yield.

Bromination using Bromine in Acetic Acid

A classical and effective method involves the direct bromination of 2-aminopyridine using molecular bromine in acetic acid. This approach offers high yields but requires careful temperature control to minimize the formation of di-brominated byproducts.

Experimental Protocol:

In a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and condenser, a solution of 282 g (3.0 moles) of 2-aminopyridine in 500 ml of acetic acid is prepared. The solution is cooled to below 20°C using an ice bath. A solution of 480 g (154 ml, 3.0 moles) of bromine in 300 ml of acetic acid is then added dropwise with vigorous stirring over one hour. The temperature is initially maintained below 20°C and then allowed to rise to 50°C towards the end of the addition. After stirring for an additional hour, the mixture is diluted with 750 ml of water. The product is precipitated by neutralizing the solution with approximately 1.2 liters of 40% sodium hydroxide solution, with cooling. The crude 2-amino-5-bromopyridine is collected by filtration, washed with water, and dried. The major impurity, 2-amino-3,5-dibromopyridine, can be removed by washing the dried product with hot petroleum ether. This process typically yields 320–347 g (62–67%) of 2-amino-5-bromopyridine.

Bromination using Phenyltrimethylammonium Tribromide (PTAT)

An alternative method that offers milder reaction conditions and high regioselectivity employs phenyltrimethylammonium tribromide (PTAT) as the brominating agent. This solid reagent is easier to handle than liquid bromine and often leads to cleaner reactions.

Experimental Protocol:

To a 1-liter three-necked flask containing a stirred solution of 9.4 g (0.1 mol) of 2-aminopyridine in 300 ml of chloroform, 37.6 g (0.1 mol) of phenyltrimethylammonium tribromide is added. The mixture is stirred at 25°C for 2 hours. The reaction mixture is then washed with a saturated sodium chloride solution (40 ml) and subsequently with water (2 x 20 ml). The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield an oil. The crude product is solidified by cooling in an ice-water bath and adding water. Recrystallization from benzene affords the pure 2-amino-5-bromopyridine as a yellow solid. Yields using this method are reported to be in the range of 75-81%.[1]

Quantitative Data for 2-Amino-5-bromopyridine Synthesis:

| Method | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Direct Bromination | Br₂ | Acetic Acid | <20 to 50 | 2 | 62-67 | Organic Syntheses |

| PTAT Bromination | Phenyltrimethylammonium Tribromide | Chloroform | 25 | 2 | 75-81 | CN109748864A |

| N-Acylation/Bromination/Hydrolysis | Br₂ | Acetic Acid | 50 | - | 66.5 | ResearchGate |

Synthesis of this compound

Once 2-amino-5-bromopyridine is obtained, the benzyl group can be introduced onto the amino group via several synthetic strategies. The choice of method depends on factors such as available reagents, desired purity, and scalability.

Buchwald-Hartwig Amination

Representative Experimental Protocol (Adapted):

To a dry Schlenk tube under an inert atmosphere, add 2-amino-5-bromopyridine (1.0 equiv), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand like Xantphos (2-4 mol%) or BINAP (2-4 mol%). Add a base, typically a strong non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv). Evacuate and backfill the tube with argon. Add anhydrous toluene as the solvent, followed by benzylamine (1.1-1.2 equiv). The reaction mixture is then heated to 80-110°C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and filtered through a pad of celite to remove the palladium catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Logical Workflow for Buchwald-Hartwig Amination:

Caption: Workflow for Buchwald-Hartwig Amination.

Reductive Amination

Reductive amination offers a valuable alternative for the synthesis of this compound. This two-step, one-pot process involves the initial formation of an imine from the reaction of 2-amino-5-bromopyridine with benzaldehyde, followed by the in-situ reduction of the imine to the desired secondary amine. A variety of reducing agents can be employed, with sodium borohydride and sodium cyanoborohydride being common choices.

Representative Experimental Protocol:

In a round-bottom flask, 2-amino-5-bromopyridine (1.0 equiv) and benzaldehyde (1.0-1.2 equiv) are dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of an acid, like acetic acid, can be added to facilitate imine formation. The mixture is stirred at room temperature for a period of time (typically 1-4 hours) to allow for imine formation. Subsequently, a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 equiv), is added portion-wise at 0°C. The reaction is then stirred at room temperature until the imine is fully reduced, as monitored by TLC. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Signaling Pathway for Reductive Amination:

References

"N-benzyl-5-bromopyridin-2-amine" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-5-bromopyridin-2-amine is a halogenated pyridinamine derivative with a molecular structure that presents significant interest for medicinal chemistry and drug discovery. The presence of a pyridine ring, a secondary amine, a benzyl group, and a bromine atom provides multiple points for chemical modification, making it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of this compound, compiled from available chemical data. While specific experimental data for this compound is not extensively documented in publicly accessible literature, this guide infers its properties and synthesis based on established chemical principles and data from closely related analogues.

Chemical Structure and Properties

This compound possesses a core structure consisting of a pyridine ring substituted with a benzylamino group at the 2-position and a bromine atom at the 5-position.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 280116-83-8 | [1] |

| Molecular Formula | C₁₂H₁₁BrN₂ | [1] |

| Molecular Weight | 263.13 g/mol | [1] |

| Exact Mass | 262.01056 g/mol | [1] |

| Appearance | Solid (predicted) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like methanol, chloroform, and ethyl acetate. Slightly soluble in water. (Predicted for the parent amine) | [2] |

| LogP (calculated) | 3.53 | [1] |

| Polar Surface Area (PSA) | 24.92 Ų | [1] |

Synthesis

Experimental Protocol 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. The reaction would involve the coupling of 2-amino-5-bromopyridine with benzylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Materials and Reagents:

-

2-Amino-5-bromopyridine

-

Benzylamine

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., Xantphos, BINAP)

-

A strong base (e.g., sodium tert-butoxide, cesium carbonate)

-

Anhydrous toluene or dioxane

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-5-bromopyridine (1.0 eq), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and the phosphine ligand (e.g., 4 mol% Xantphos).

-

Add the base (e.g., 1.4 eq of sodium tert-butoxide).

-

Add the anhydrous solvent (e.g., toluene).

-

Finally, add benzylamine (1.2 eq) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture with stirring (e.g., at 80-110 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Buchwald-Hartwig Amination Workflow.

Experimental Protocol 2: Reductive Amination

Reductive amination involves the reaction of a carbonyl compound (benzaldehyde) with an amine (2-amino-5-bromopyridine) to form an imine intermediate, which is then reduced in situ to the target amine.

Materials and Reagents:

-

2-Amino-5-bromopyridine

-

Benzaldehyde

-

A reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

-

A suitable solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol)

-

Acetic acid (optional, as a catalyst)

Procedure:

-

Dissolve 2-amino-5-bromopyridine (1.0 eq) and benzaldehyde (1.1 eq) in the chosen solvent in a round-bottom flask.

-

If required, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for a period to allow for imine formation (e.g., 1-2 hours).

-

Add the reducing agent (e.g., 1.5 eq of sodium triacetoxyborohydride) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography on silica gel.

Caption: Reductive Amination Workflow.

Structural Characterization (Predicted)

Detailed experimental spectral data for this compound is not available. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons of the pyridine ring (3H, likely in the range of δ 6.5-8.5 ppm).- Aromatic protons of the benzyl group (5H, likely in the range of δ 7.2-7.4 ppm).- A singlet or triplet for the methylene protons (-CH₂-) adjacent to the nitrogen (2H, likely in the range of δ 4.3-4.7 ppm).- A broad singlet for the amine proton (-NH-) (1H, chemical shift can vary). |

| ¹³C NMR | - Aromatic carbons of the pyridine ring (5C, likely in the range of δ 100-160 ppm).- Aromatic carbons of the benzyl group (6C, likely in the range of δ 127-140 ppm).- A methylene carbon (-CH₂-) (1C, likely in the range of δ 45-55 ppm). |

| IR Spectroscopy | - N-H stretching vibration (around 3300-3400 cm⁻¹).- C-H stretching vibrations for aromatic and aliphatic groups (around 2850-3100 cm⁻¹).- C=C and C=N stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹).- C-N stretching vibration (around 1200-1350 cm⁻¹).- C-Br stretching vibration (likely below 700 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (m/z ≈ 262/264 due to bromine isotopes).- Fragmentation patterns may include the loss of the benzyl group (m/z 91) or the bromine atom. |

Potential Biological Activity and Applications

While there is no specific biological data for this compound, the structural motifs present in the molecule are found in numerous biologically active compounds.

-

Kinase Inhibition: The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. The N-benzyl group can be oriented to occupy the ATP-binding pocket of various kinases. The bromine atom at the 5-position provides a vector for further chemical modification to enhance potency and selectivity.

-

Neurological Disorders: N-benzyl piperidine and pyridine derivatives have been investigated for their potential in treating neurological disorders, including Alzheimer's disease.

-

Anticancer Properties: Substituted aminopyridines are a well-established class of compounds with potential anticancer activities. The this compound scaffold could serve as a starting point for the development of novel antiproliferative agents.

Given the lack of direct biological data, any potential activity would need to be determined through extensive screening and in vitro/in vivo studies.

Conclusion

This compound is a compound of interest for synthetic and medicinal chemistry due to its versatile structure. While detailed experimental data is currently limited in the public domain, this guide provides a robust framework for its likely synthesis and predicted chemical properties based on established methodologies and the analysis of related compounds. Further experimental investigation is required to fully characterize this molecule and explore its potential therapeutic applications. Researchers in drug discovery may find this compound to be a valuable building block for the creation of novel and potent bioactive molecules.

References

In-Depth Technical Guide: N-benzyl-5-bromopyridin-2-amine (CAS: 280116-83-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-5-bromopyridin-2-amine is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine core, a secondary amine linker, a benzyl group, and a bromine atom, offers multiple points for chemical modification, making it a versatile building block for the development of novel compounds. This guide provides a comprehensive overview of the known properties, a plausible synthetic approach, and potential areas of application for this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 280116-83-8 | [1] |

| Molecular Formula | C₁₂H₁₁BrN₂ | [1] |

| Molecular Weight | 263.13 g/mol | [1] |

| Exact Mass | 262.01100 u | [1] |

| Synonyms | 2-BENZYLAMINO-5-BROMOPYRIDINE | [1] |

| Calculated LogP | 3.52920 | [1] |

| Polar Surface Area (PSA) | 24.92 Ų | [1] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible and commonly employed synthetic route would be the nucleophilic substitution of a suitable starting material. A logical approach involves the reaction of 2-amino-5-bromopyridine with benzyl bromide.

Proposed Synthetic Workflow

The synthesis can be envisioned as a straightforward N-alkylation reaction. The workflow for this synthesis is depicted in the following diagram.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol for the synthesis of this compound based on standard organic chemistry principles. Optimization of reaction conditions would be necessary to achieve high yields and purity.

Materials:

-

2-Amino-5-bromopyridine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-amino-5-bromopyridine (1 equivalent) in anhydrous DMF, add a base such as potassium carbonate (1.5-2 equivalents).

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

-

Purification of Organic Layer: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

-

Chromatographic Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization

The identity and purity of the synthesized this compound would be confirmed using various analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both the pyridine and benzyl rings, a singlet for the benzylic CH₂ group, and a signal for the NH proton. |

| ¹³C NMR | Resonances for all 12 carbon atoms in the molecule, including those of the pyridine and benzene rings, and the benzylic carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated exact mass of the compound. |

| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the aromatic rings, and C-N stretching. |

| HPLC | A single major peak indicating the purity of the compound. |

While specific spectral data for this compound is not publicly available, data for the starting material, 2-amino-5-bromopyridine, can be found in various databases, which can serve as a reference for the pyridine portion of the molecule.

Biological Activity and Potential Applications

Currently, there is no published research detailing the specific biological activities or signaling pathway involvement of this compound. However, the structural motifs present in the molecule suggest potential areas for investigation in drug discovery.

The 2-aminopyridine scaffold is a common feature in many biologically active compounds. The presence of a benzyl group can influence lipophilicity and potential interactions with hydrophobic pockets in biological targets. The bromine atom provides a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of a library of derivatives for biological screening.

Potential Therapeutic Areas of Interest

Based on the activities of structurally related compounds, potential areas for biological evaluation of this compound and its derivatives could include:

-

Kinase Inhibition: Many kinase inhibitors incorporate a substituted pyridine core.

-

Anticancer Agents: The 2-aminopyridine moiety is present in some anticancer compounds.

-

Central Nervous System (CNS) Agents: The lipophilic nature of the compound might allow it to cross the blood-brain barrier.

Logical Workflow for Biological Screening

A logical workflow for the initial biological evaluation of this compound is outlined below.

Caption: A logical workflow for the biological screening of this compound.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the structurally related compound 2-amino-5-bromopyridine, it should be handled with care. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel compounds for various applications, particularly in drug discovery. While detailed experimental and biological data are currently lacking in the public domain, this guide provides a foundational understanding of its properties and a plausible synthetic route. Further experimental work is required to fully characterize this compound and explore its potential biological activities.

References

Spectroscopic and Synthetic Insights into N-benzyl-5-bromopyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of the N-benzyl-5-bromopyridin-2-amine scaffold, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for the title compound, this document presents the ¹H and ¹³C NMR data for the closely related precursor, 2-amino-5-bromopyridine, to offer foundational insights into the 5-bromopyridin-2-amine core. Furthermore, a generalized experimental protocol for NMR data acquisition and a proposed synthetic pathway for this compound are detailed.

Spectroscopic Data Presentation

Table 1: ¹H NMR Spectroscopic Data for 2-amino-5-bromopyridine in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.10 | d | 1H | H-6 (Pyridine) |

| 7.49 | t | 1H | H-4 (Pyridine) |

| 6.41 | d | 1H | H-3 (Pyridine) |

| 4.58 | s | 2H | -NH₂ (Amino) |

Data sourced from publicly available information for 2-amino-5-bromopyridine.[1]

Table 2: ¹³C NMR Spectroscopic Data for 4-((5-Bromopyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| 149.2 | C=O |

| 147.3 | C=O |

| 142.8 | C-Br |

| 141.4 | C-N |

| 117.2 | C-4 |

| 115.9 | C-6 |

| 113.2 | C-3 |

| 79.0 | C-CN |

| 24.3 | N-CH₃ |

Note: The provided ¹³C NMR data is for a derivative of 2-amino-5-bromopyridine, as detailed data for the parent compound was not available in the search results. This data still provides insight into the chemical shifts of the pyridine ring carbons.[2]

Experimental Protocols

The following section outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to compounds such as this compound.

General NMR Spectroscopy Protocol

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the analyte.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to a final volume of 0.6-0.7 mL in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Data Acquisition:

-

The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C, respectively.[3][4]

-

The spectrometer is locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard pulse program is used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.[5]

-

The number of scans (ns) and the relaxation delay (d1) are adjusted to achieve an adequate signal-to-noise ratio.[6]

3. Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed.

-

Phase correction and baseline correction are applied.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Synthesis Workflow

The synthesis of this compound can be logically achieved through the N-alkylation of 2-amino-5-bromopyridine with a benzyl halide. The following diagram illustrates this proposed synthetic route.

Caption: Proposed synthesis of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of N-benzyl-5-bromopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-benzyl-5-bromopyridin-2-amine (CAS No. 280116-83-8). Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related analogs, including 2-aminopyridines and bromopyridines, to project its physicochemical properties. Detailed, generalized experimental protocols for determining aqueous and solvent solubility via the shake-flask method, as well as for assessing chemical stability through forced degradation studies, are presented. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and similar chemical entities.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. An understanding of its solubility and stability is critical for its synthesis, formulation, and storage. This guide synthesizes available information on analogous compounds to provide a predictive assessment of these key parameters and offers standardized protocols for their experimental determination.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 280116-83-8 | [1] |

| Molecular Formula | C₁₂H₁₁BrN₂ | [1] |

| Molecular Weight | 263.13 g/mol | [1] |

| LogP | 3.52920 | [1] |

| PSA (Polar Surface Area) | 24.92 Ų | [1] |

Solubility Profile

Predicted Solubility

The following table outlines the predicted solubility of this compound in various solvents based on the properties of analogous compounds.

| Solvent | Predicted Solubility | Rationale |

| Water | Slightly Soluble | The pyridine and amine moieties may allow for some aqueous solubility, but the benzyl and bromo substituents increase hydrophobicity. 2-Amino-5-bromopyridine is slightly soluble in water[4]. |

| Ethanol | Soluble | 2-aminopyridine is soluble in ethanol[2]. The organic nature of ethanol should facilitate the dissolution of this compound. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar organic solvent capable of dissolving aminopyridine derivatives[5]. |

| Acetone | Soluble | 2-aminopyridine is soluble in acetone[6]. |

| Dichloromethane | Soluble | A common non-polar organic solvent expected to dissolve a lipophilic molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent with broad solubilizing capabilities[5]. |

| Hexanes | Sparingly Soluble | As a non-polar solvent, it may have limited capacity to dissolve a compound with polar functional groups. |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound[3][7].

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Thermostatic shaker

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

The solubility is reported in units such as mg/mL or mol/L.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

The stability of this compound is crucial for its handling, storage, and application. Bromopyridine derivatives can exhibit sensitivity to light and air[7]. It is also known that the free base form of some bromopyridines can be unstable[8]. Therefore, proper storage in a cool, dry, dark place under an inert atmosphere is recommended for related compounds[9].

Potential Degradation Pathways

Forced degradation studies are employed to identify potential degradation pathways and products under stress conditions[9][10]. Potential degradation pathways for this compound could include:

-

Hydrolysis: Cleavage of the benzyl-amine bond or other susceptible bonds under acidic or basic conditions.

-

Oxidation: Degradation in the presence of an oxidizing agent.

-

Photolysis: Degradation upon exposure to UV or visible light.

-

Thermolysis: Decomposition at elevated temperatures.

Experimental Protocol: Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods[5][11].

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC with a diode-array detector (DAD) or mass spectrometer (MS)

Procedure:

-

Solution Preparation: Prepare solutions of this compound in a suitable solvent.

-

Stress Conditions: Expose the solutions to the following stress conditions:

-

Acidic Hydrolysis: Add HCl and heat if necessary (e.g., 60 °C).

-

Basic Hydrolysis: Add NaOH and heat if necessary (e.g., 60 °C).

-

Oxidative Degradation: Add hydrogen peroxide and keep at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80 °C).

-

Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.

-

Data Evaluation: Quantify the amount of the parent compound remaining and identify and characterize any significant degradation products.

Caption: Workflow for forced degradation stability studies.

Summary and Recommendations

While specific experimental data for this compound is sparse, a predictive analysis based on structurally similar compounds suggests it is a lipophilic compound with good solubility in organic solvents and limited aqueous solubility. It is likely to be sensitive to light and air, and its stability should be confirmed through forced degradation studies. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of the solubility and stability of this compound, which is essential for its successful application in research and development. It is strongly recommended that these experimental evaluations be conducted to confirm the predicted properties and to establish appropriate handling and storage procedures.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. tandfonline.com [tandfonline.com]

- 4. humiditycontrol.com [humiditycontrol.com]

- 5. nelsonlabs.com [nelsonlabs.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. chem.ws [chem.ws]

- 9. acdlabs.com [acdlabs.com]

- 10. rjptonline.org [rjptonline.org]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Intermediate: A Technical Guide to N-benzyl-5-bromopyridin-2-amine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-5-bromopyridin-2-amine is a key synthetic intermediate that serves as a versatile scaffold in the development of a wide range of biologically active molecules. Its structure, featuring a pyridine ring, a secondary benzylamine, and a bromine atom, offers multiple points for chemical modification, making it an invaluable building block in medicinal chemistry. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in modern drug discovery for the creation of carbon-carbon and carbon-nitrogen bonds. The N-benzyl group can serve as a protecting group or as a key pharmacophoric element interacting with biological targets. This guide provides an in-depth overview of the synthesis of this compound, its subsequent chemical transformations, and its application in the synthesis of kinase inhibitors, a critical class of therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 280116-83-8 |

| Molecular Formula | C₁₂H₁₁BrN₂ |

| Molecular Weight | 263.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| LogP | 3.53 |

| PSA (Polar Surface Area) | 24.92 Ų |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, starting from the readily available 2-aminopyridine. The first step involves the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, followed by N-benzylation.

Step 1: Synthesis of 2-amino-5-bromopyridine

Several methods for the bromination of 2-aminopyridine have been reported. A common and effective method involves the use of a brominating agent such as N-Bromosuccinimide (NBS) or phenyltrimethylammonium tribromide.

Experimental Protocol: Bromination of 2-aminopyridine

-

Materials: 2-aminopyridine, phenyltrimethylammonium tribromide, chloroform, saturated sodium chloride solution, anhydrous sodium sulfate, benzene.

-

Procedure:

-

In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 9.4 g (0.1 mol) of 2-aminopyridine and 300 mL of chloroform.

-

To the stirred solution, add 37.6 g (0.1 mol) of phenyltrimethylammonium tribromide.

-

Stir the mixture at 25°C for 2 hours.

-

Wash the reaction mixture with 40 mL of saturated sodium chloride solution. Separate the organic layer.

-

Wash the organic layer 2-3 times with 20 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent by rotary evaporation to obtain a crude oil.

-

Cool the oil in an ice-water bath and add water to precipitate a solid.

-

Collect the crude product by filtration and recrystallize from benzene.

-

Dry the purified product to obtain 2-amino-5-bromopyridine as a yellow solid.[1]

-

-

Quantitative Data:

| Reactant | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-aminopyridine : Phenyltrimethylammonium tribromide | 1 : 1 | Chloroform | 25 | 2 | 78 |

Step 2: N-benzylation of 2-amino-5-bromopyridine

Experimental Protocol: N-benzylation of 2-amino-5-bromopyridine (Representative Protocol)

-

Materials: 2-amino-5-bromopyridine, benzyl bromide, potassium carbonate, N,N-dimethylformamide (DMF).

-

Procedure:

-

To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq), potassium carbonate (2.0 eq), and DMF.

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Application of this compound as a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position allows for the introduction of various aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling, or the formation of new C-N bonds through Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce new substituents at the 5-position of the pyridine ring.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

-

Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or K₃PO₄), solvent (e.g., 1,4-dioxane/water).

-

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

Quantitative Data for Suzuki-Miyaura Coupling of Similar Bromopyridines:

| Bromopyridine Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 5-bromo-2-methylpyridin-3-amine | 4-methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 85-95 | >15 | ~70-80 |

| 5-bromo-2-methylpyridin-3-amine | 3,5-dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 85-95 | >15 | ~70-80 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring.

Experimental Protocol: Buchwald-Hartwig Amination (General)

-

Materials: this compound, primary or secondary amine, palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP or Xantphos), base (e.g., NaOtBu), anhydrous solvent (e.g., toluene).

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), the base (1.4 eq), the ligand, and the palladium catalyst.

-

Add the anhydrous solvent.

-

Degas the mixture by three vacuum-backfill cycles with an inert gas.

-

Heat the mixture to 100-110°C with vigorous stirring for 16-24 hours.

-

Cool the reaction, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.

-

Application in Kinase Inhibitor Synthesis

The pyridine and pyrimidine scaffolds are prevalent in a vast number of approved kinase inhibitors. The ability to functionalize the this compound core through cross-coupling reactions makes it an attractive starting point for the synthesis of novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle. Their dysregulation is a hallmark of many cancers. Inhibitors of CDKs, such as CDK4/6 inhibitors, have shown significant clinical success. The general structure of many CDK inhibitors incorporates a substituted aminopyrimidine or aminopyridine core.

Caption: Simplified CDK4/6 signaling pathway in G1/S phase transition.

Glycogen Synthase Kinase 3 (GSK-3) Signaling Pathway

GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, including neurodegenerative disorders and cancer.

Caption: Simplified PI3K/Akt pathway leading to GSK-3β inhibition.

Experimental Workflow

The general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound is outlined below.

Caption: General workflow from starting material to in vivo evaluation.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate in drug discovery. Its straightforward synthesis and the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions provide a robust platform for the generation of diverse libraries of novel compounds. The demonstrated utility of the aminopyridine scaffold in potent kinase inhibitors highlights the potential of derivatives of this compound as therapeutic agents for a range of diseases, particularly in oncology. This guide provides a foundational understanding of the synthesis and application of this important building block for researchers in the pharmaceutical sciences.

References

The Versatile Scaffold: N-benzyl-5-bromopyridin-2-amine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-5-bromopyridin-2-amine is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry community. Its unique structural architecture, featuring a pyridine ring substituted with a benzylamino group and a bromine atom, positions it as a highly versatile scaffold for the synthesis of novel therapeutic agents. The presence of the bromine atom at the 5-position provides a convenient handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of diverse chemical moieties. This facilitates the generation of large libraries of analogues for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. The N-benzyl group can also play a crucial role in modulating the pharmacological properties of the resulting molecules, including their binding affinity to biological targets and their pharmacokinetic profiles. This technical guide delves into the potential applications of "this compound" in medicinal chemistry, with a particular focus on its role as a precursor for the development of potent kinase inhibitors for the treatment of cancer.

Core Applications in Anticancer Drug Discovery

The 2-aminopyridine scaffold, of which this compound is a derivative, is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By blocking the activity of specific kinases, it is possible to inhibit tumor growth and progression.

One of the most promising applications of scaffolds similar to this compound is in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 can therefore effectively starve tumors of their blood supply, leading to their regression.

While direct studies on this compound leading to a marketed drug are not publicly available, extensive research on structurally related compounds underscores the potential of this scaffold. For instance, compounds based on a 1-benzyl-5-bromoindolin-2-one scaffold have demonstrated significant anticancer activity by targeting VEGFR-2. These findings provide a strong rationale for exploring derivatives of this compound as a new class of VEGFR-2 inhibitors.

Illustrative Example: Synthesis and Evaluation of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives

To illustrate the potential of the N-benzyl-bromo-heterocyclic core in generating potent anticancer agents, we will examine the synthesis and biological evaluation of a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives. This example, while not directly utilizing the pyridin-2-amine core, shares key structural motifs and a common biological target, providing valuable insights into the methodologies that could be applied to derivatives of this compound.

Synthesis and Experimental Protocols

The synthesis of these compounds typically involves a multi-step sequence. A representative workflow is depicted below:

Detailed Experimental Protocol (Illustrative)

-

Step 1: Synthesis of N-benzylisatin derivative. To a solution of the isatin derivative in acetonitrile, anhydrous potassium carbonate is added, followed by the dropwise addition of benzyl bromide. The reaction mixture is stirred at room temperature for 12 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography.

-

Step 2: Synthesis of thiosemicarbazone derivative. The N-benzylisatin derivative is dissolved in ethanol, and a catalytic amount of acetic acid is added, followed by the addition of thiosemicarbazide. The mixture is refluxed for 5 hours. The resulting precipitate is filtered and washed to yield the thiosemicarbazone.

-

Step 3: Synthesis of the final 1-benzyl-5-bromo-3-(thiazol-2-yl)hydrazonoindolin-2-one derivative. The thiosemicarbazone derivative is reacted with an appropriate α-bromoacetophenone in a suitable solvent under reflux for 7 hours to yield the final product, which is then purified by recrystallization.

Biological Evaluation

The synthesized compounds are typically evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cancer cells (e.g., MCF-7 breast cancer, A-549 lung cancer) are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for a further 4 hours, during which viable cells convert the MTT into formazan crystals.

-

The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound that inhibits 50% of cell growth, are calculated from the dose-response curves.

Quantitative Data

The following table summarizes the in vitro anticancer and VEGFR-2 inhibitory activities of representative 1-benzyl-5-bromoindolin-2-one derivatives.

| Compound | Modification | MCF-7 IC50 (µM) | A-549 IC50 (µM) | VEGFR-2 IC50 (µM) |

| 7a | 4-phenylthiazole | 19.53 ± 1.05 | > 50 | ND |

| 7c | 4-(p-fluorophenyl)thiazole | 7.17 ± 0.94 | 35.12 ± 2.18 | 0.728 |

| 7d | 4-(p-chlorophenyl)thiazole | 2.93 ± 0.47 | 18.45 ± 1.55 | 0.503 |

| Doxorubicin | (Reference Drug) | 4.30 ± 0.84 | 6.15 ± 0.72 | ND |

ND: Not Determined

These results indicate that certain derivatives exhibit potent anticancer activity, with compound 7d being more potent than the standard chemotherapeutic drug doxorubicin against the MCF-7 cell line. Furthermore, the compounds show significant VEGFR-2 inhibitory activity, suggesting that this is a likely mechanism of their anticancer action.

Signaling Pathway

The inhibition of VEGFR-2 by these compounds disrupts a critical signaling cascade involved in angiogenesis.

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a downstream signaling cascade involving key proteins such as PLCγ, PI3K, and Akt, ultimately leading to endothelial cell proliferation, migration, and survival, which are all critical processes for angiogenesis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, inhibitors derived from scaffolds like this compound can prevent this initial autophosphorylation step, thereby blocking the entire downstream signaling pathway and inhibiting angiogenesis.

Future Perspectives

The this compound scaffold holds considerable promise for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, which can be screened against a wide range of biological targets. While the focus of this guide has been on its potential as a source of VEGFR-2 inhibitors for cancer therapy, the versatility of this scaffold suggests that its derivatives could also be explored for other indications, including inflammatory diseases and neurodegenerative disorders, where kinase dysregulation is also implicated. Further research, including the synthesis and biological evaluation of a focused library of this compound derivatives, is warranted to fully explore the therapeutic potential of this promising chemical scaffold.

References

N-benzyl-5-bromopyridin-2-amine: A Core Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-5-bromopyridin-2-amine represents a significant pharmacophore in contemporary medicinal chemistry. This structural motif, characterized by a benzyl group appended to a 2-aminopyridine core with a bromine substituent at the 5-position, has emerged as a versatile scaffold for the development of potent and selective inhibitors of various therapeutic targets. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the role of this compound and its derivatives as pharmacophores, with a particular focus on their application in oncology and inflammation. Detailed experimental protocols, quantitative biological data, and analyses of relevant signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Introduction

The 2-aminopyridine scaffold is a privileged structure in drug discovery, present in numerous approved drugs and clinical candidates. Its ability to form key hydrogen bond interactions with biological targets, coupled with its favorable physicochemical properties, makes it an attractive starting point for the design of novel therapeutics. The introduction of a benzyl group at the 2-amino position and a bromine atom at the 5-position further refines the pharmacological profile of this core structure. The benzyl group can engage in hydrophobic and aromatic interactions within target binding sites, while the bromine atom can serve as a handle for further chemical modification or contribute to binding through halogen bonding. This guide will delve into the specifics of the this compound pharmacophore, exploring its synthesis and its demonstrated and potential roles in targeting key enzymes in human diseases.

Synthesis of this compound and its Precursors

The synthesis of this compound typically proceeds through a two-step sequence involving the bromination of 2-aminopyridine followed by N-benzylation.

Synthesis of 2-Amino-5-bromopyridine

A common and efficient method for the synthesis of the key intermediate, 2-amino-5-bromopyridine, involves the direct bromination of 2-aminopyridine.

Materials:

-

2-Aminopyridine

-

Phenyltrimethylammonium tribromide (PTAT)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Benzene (for recrystallization)

-

Ice bath

Procedure:

-

In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 9.4g (0.1 mol) of 2-aminopyridine and 300ml of dichloromethane.

-

Add 37.6g (0.1 mol) of phenyltrimethylammonium tribromide to the mixture.

-

Stir the reaction mixture at 30°C for 2 hours.

-

After the reaction is complete, wash the mixture with 40ml of saturated sodium chloride solution.

-

Separate the organic layer and wash it 2-3 times with 20ml of water.

-

Dry the organic phase with anhydrous sodium sulfate and filter.

-

Remove the solvent by rotary evaporation to obtain an oily residue.

-

Cool the residue in an ice bath and add water to precipitate the solid crude product.

-

Recrystallize the crude product from benzene, filter, and dry to obtain 2-amino-5-bromopyridine as a yellow solid.[1]

This method is reported to provide yields in the range of 75% to 81%.[1]

Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

The this compound Pharmacophore in Kinase Inhibition

The N-benzyl-2-aminopyridine scaffold is a recognized pharmacophore for a variety of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC) Inhibition

Recent studies have focused on developing dual inhibitors of CDKs and HDACs as a synergistic approach to cancer therapy. The 2-aminopyridine core is a key feature in some of these dual inhibitors. For instance, novel 2-aminopyridine-based derivatives have been identified as potent dual inhibitors of CDK9 and HDAC1.[2] While this compound itself was not explicitly detailed in these studies, its structural similarity to the core of these inhibitors suggests its potential as a starting point for the design of new dual-acting anticancer agents.

The general pharmacophore model for these inhibitors involves a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The N-benzyl-2-aminopyridine moiety can function as a significant part of the "cap" group, making crucial interactions with the protein surface.

Apoptosis-Regulating Kinase (ASK1) and Phosphoinositide-Dependent Kinase 1 (PDK1) Inhibition

The N-benzyl pyridine-2-one scaffold, a close analog of N-benzyl-pyridin-2-amine, has been successfully utilized to develop dual inhibitors of ASK1 and PDK1, which are involved in fibrotic diseases. A series of N-benzyl pyridine-2-one derivatives were synthesized and showed potent inhibition of ASK1 and excellent inhibitory activity against PDK1.[3] This highlights the potential of the N-benzyl-aminopyridine core in targeting kinases involved in fibrosis.

The following table summarizes the activity of representative dual ASK1/PDK1 inhibitors with a similar core structure.

| Compound | ASK1 IC₅₀ (nM) | PDK1 Inhibition at 10 µM (%) |

| 21c | 9.13 | 13.63 |

| 21d | 1.73 | 23.80 |

| Data from a study on N-benzyl pyridine-2-one derivatives.[3] |

Anticancer Potential

Derivatives containing the N-benzyl-5-bromo structural element have demonstrated significant anticancer activity in various studies. For example, N-benzyl-5-bromoindolin-2-one derivatives have been synthesized and evaluated for their anti-proliferative effects against human tumor cell lines, with some compounds showing potent activity.[4]

A study on 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which shares the bromo-heterocycle and benzylamine substructures, showed significant growth inhibitory effects on Jurkat, HeLa, and MCF-7 cancer cell lines. The IC₅₀ value for BPU against Jurkat cells was found to be 4.64 ± 0.08 µM after 48 hours of treatment. This underscores the potential of the N-benzyl-5-bromo-heterocycle pharmacophore in the development of novel anticancer agents.

The proposed mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.

Caption: A simplified logical flow of the anticancer mechanism of action.

Future Directions and Conclusion

The this compound core is a promising pharmacophore with demonstrated relevance in the development of inhibitors for various therapeutic targets, particularly in the fields of oncology and inflammation. While direct biological data for this specific molecule is not extensively published, the wealth of information on closely related analogs strongly supports its potential as a valuable building block for novel drug candidates.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships (SAR). Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement in preclinical and clinical development. The detailed synthetic protocols and the contextual biological data provided in this guide aim to serve as a solid foundation for researchers to explore the full therapeutic potential of this versatile pharmacophore.

References

- 1. 2-Amino-5-bromopyridine: Structural Characteristics and Applications in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 2. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents [patents.google.com]

- 3. 2-N-benzyl-5-bromopyridine-2,3-diamine | 1215916-51-0 | Benchchem [benchchem.com]

- 4. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of N-benzyl-5-bromopyridin-2-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing N-benzyl-5-bromopyridin-2-amine and its derivatives. This scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. This document details the core synthesis, key derivatization strategies, and presents relevant experimental protocols and quantitative data to support further research and development in this area.

Core Synthesis of this compound

The synthesis of the core scaffold, this compound, can be efficiently achieved through a reductive amination pathway. This method involves the condensation of the readily available 2-amino-5-bromopyridine with benzaldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired N-benzyl amine.

A key precursor, 2-amino-5-bromopyridine, can be synthesized from 2-aminopyridine via bromination. Various methods have been reported, including the use of N-Bromosuccinimide (NBS) or phenyltrimethylammonium tribromide, with yields generally ranging from 65% to 78%.[1][2]

Experimental Protocol: Reductive Amination

This protocol is adapted from a similar synthesis of a pyrazine derivative and outlines a reliable method for the N-benzylation of 2-amino-5-bromopyridine.[3]

Materials:

-

2-amino-5-bromopyridine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Ethyl acetate

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a solution of 2-amino-5-bromopyridine (1.0 eq.) in ethyl acetate, add benzaldehyde (1.1 eq.) and a catalytic amount of trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature for 4 hours to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired this compound.

Synthesis of Derivatives and Analogs

The this compound scaffold is amenable to further derivatization, primarily through palladium-catalyzed cross-coupling reactions at the bromine-substituted C5 position. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools for introducing a wide range of aryl, heteroaryl, and amino substituents, respectively.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the synthesis of 5-aryl- or 5-heteroaryl-substituted N-benzyl-2-aminopyridine derivatives. This reaction typically involves a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

Generalized Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Quantitative Data for Suzuki-Miyaura Analogs

The following table summarizes representative data for the synthesis of pyridine derivatives via Suzuki-Miyaura coupling, demonstrating the feasibility of this approach for generating analogs.

| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | Moderate to Good | [4] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | Moderate to Good | [4] |

| 3 | 2-Isopropylphenylboronic acid | DPP-Palladium on silica | - | - | - | [4] |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a variety of primary and secondary amines at the C5 position, yielding 5-amino-N-benzyl-2-aminopyridine derivatives. This reaction also relies on a palladium catalyst, a suitable phosphine ligand, and a base.

Generalized Experimental Workflow for Buchwald-Hartwig Amination

Caption: Generalized workflow for Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Analogs

The following table presents data from the synthesis of N-arylpyrimidin-2-amine derivatives, illustrating typical yields for Buchwald-Hartwig amination.

| Entry | Coupling Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | Various anilines | Pd₂(dba)₃ / dppp | NaOtBu | Toluene | - | [4] |

| 2 | Various anilines | Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | NaOtBu | Toluene | 27-82 | [4] |

Biological Activity and Signaling Pathways

Derivatives of N-benzyl-aminopyrimidines and related aminopyridine scaffolds have shown significant potential as anticancer agents, often through the inhibition of specific protein kinases. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of USP1/UAF1 deubiquitinase, which is implicated in DNA damage response and cancer.[4] While the specific signaling pathways for this compound are not yet fully elucidated, the structural similarity to known kinase inhibitors suggests that its derivatives may also target key signaling cascades involved in cancer cell proliferation and survival.

Potential Kinase Inhibition Signaling Pathway

The following diagram illustrates a generalized signaling pathway that is often targeted by aminopyridine-based kinase inhibitors. These inhibitors typically act by competing with ATP for binding to the kinase domain of a receptor tyrosine kinase (RTK), thereby blocking downstream signaling.

Caption: Generalized RTK signaling pathway targeted by kinase inhibitors.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide, particularly reductive amination for the core structure and subsequent Suzuki-Miyaura and Buchwald-Hartwig couplings for derivatization, provide a robust platform for generating diverse libraries of compounds. The established link between similar aminopyridine derivatives and kinase inhibition highlights the potential of this compound class in oncology and other therapeutic areas. Further investigation into the specific biological targets and mechanisms of action of this compound analogs is warranted to fully exploit their therapeutic potential.

References

- 1. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in N-benzyl-5-bromopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-5-bromopyridin-2-amine is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 5-position of the pyridine ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of diverse functionalities, enabling the synthesis of complex molecular architectures and facilitating structure-activity relationship (SAR) studies in drug discovery. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, focusing on key palladium-catalyzed cross-coupling reactions. While specific quantitative data for this exact molecule is limited in publicly available literature, this guide leverages data from closely related 5-bromopyridin-2-amine derivatives to provide robust and representative experimental protocols and expected outcomes.

General Reactivity Principles

The reactivity of the bromine atom in this compound is primarily governed by the electronic properties of the pyridine ring and the nature of the palladium catalyst and ligands employed. The pyridine ring is electron-deficient, which generally enhances the susceptibility of the C-Br bond to oxidative addition by a Pd(0) catalyst, the initial and often rate-determining step in many cross-coupling catalytic cycles. The N-benzylamino group at the 2-position is an electron-donating group, which can influence the electron density of the pyridine ring and potentially modulate the reactivity of the C-Br bond.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] The carbon-bromine bond is weaker than the carbon-chlorine bond, making brominated pyridines like this compound more reactive and often allowing for milder reaction conditions compared to their chlorinated counterparts.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions. These transformations are instrumental in the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[3] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.

Quantitative Data for Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine Derivatives

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good |

| 2 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good |

| 4 | 4-Iodophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good |

| 5 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good |

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of a 5-bromopyridine derivative with an arylboronic acid, based on established methods.[3]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

-

Heat the mixture to 85-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Visualization

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[4][5] This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Quantitative Data for Buchwald-Hartwig Amination of Related Bromopyridines

The following table presents data for the Buchwald-Hartwig amination of 2-amino-5-bromopyridine derivatives with various amines, providing an estimate of the expected reactivity for this compound.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS | THF | 65 | 16 | 40 | [6] |

| 2 | Piperidine | SPhos-precatalyst (Pre-L4) | - | LiHMDS | THF | 65 | 16 | 71 | [6] |

| 3 | Aniline | Pd(OAc)₂ (1-5) | Xantphos (1-5) | NaOtBu | Toluene | 100-110 | 12-24 | Good | [1] |

Experimental Protocol: Representative Buchwald-Hartwig Amination

This general procedure is based on established protocols for the Buchwald-Hartwig amination of bromopyridines.[1][6]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or a suitable precatalyst

-

A suitable phosphine ligand (e.g., Xantphos, XPhos) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene or dioxane

-

Nitrogen or Argon gas

Procedure:

-

In a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

-

Add anhydrous toluene or dioxane to the tube.

-

Add this compound and the amine coupling partner.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-